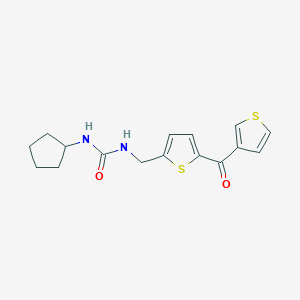

1-Cyclopentyl-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea

Description

Properties

IUPAC Name |

1-cyclopentyl-3-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2S2/c19-15(11-7-8-21-10-11)14-6-5-13(22-14)9-17-16(20)18-12-3-1-2-4-12/h5-8,10,12H,1-4,9H2,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMQZHRWIQWHQED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclopentyl-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 334.5 g/mol. The compound features a cyclopentyl group, thiophene rings, and a urea moiety, which contribute to its unique chemical reactivity and biological activity .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Urea Linkage : Reaction between an amine and an isocyanate.

- Introduction of the Thiophene Ring : Often achieved through coupling reactions, such as Suzuki coupling.

- Cyclopentyl Group Attachment : Introduced via nucleophilic substitution reactions with cyclopentyl halides.

Biological Activity

This compound has been studied for various biological activities:

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit broad-spectrum antimicrobial activity. For example, (thio)ureas have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .

Anticancer Activity

The compound's structural similarities to known anticancer agents suggest it may possess cytotoxic effects against cancer cell lines. In studies involving related urea compounds, GI50 values (the concentration required to inhibit cell growth by 50%) were reported as low as 15.1 μM against breast cancer cell lines .

The proposed mechanism by which this compound exerts its biological effects includes:

- Enzyme Inhibition : Binding to specific enzymes involved in cancer progression or microbial resistance.

- Cellular Interaction : Modulating signaling pathways that control cell proliferation and apoptosis .

Case Studies

Several case studies highlight the biological activity of similar compounds:

| Compound | Activity | IC50 (μM) | Reference |

|---|---|---|---|

| Compound A | Anticancer | 25.9 | |

| Compound B | Antimicrobial | 0.03–0.06 | |

| Compound C | Antiviral | 22–30 |

These findings underscore the importance of structure-activity relationships in predicting the efficacy of new compounds.

Scientific Research Applications

Medicinal Chemistry

1-Cyclopentyl-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea has been explored for its potential therapeutic effects. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development. Notably, compounds with similar structures have shown promise as anti-inflammatory and anticancer agents due to their ability to modulate signaling pathways involved in disease processes .

Biochemical Assays

The compound can be utilized in biochemical assays to study enzyme interactions and cellular pathways. Its thiophene components may enhance binding affinity to specific enzymes or receptors, facilitating investigations into metabolic processes and drug interactions .

Material Science

In material science, derivatives of thiophene compounds are often employed in the development of organic semiconductors and advanced materials. The unique electronic properties imparted by the thiophene rings can be harnessed for applications in electronics and photonics .

Case Study 1: Anticancer Activity

Research has indicated that thiophene derivatives exhibit significant anticancer properties through mechanisms such as apoptosis induction in cancer cells. A study focusing on similar compounds demonstrated that modifications to the thiophene structure could lead to enhanced cytotoxicity against various cancer cell lines .

Case Study 2: Enzyme Inhibition

A related study highlighted the effectiveness of thiourea hybrids as urease inhibitors, showcasing how structural variations can influence biological activity. The findings suggest that similar modifications to this compound could yield potent inhibitors for therapeutic applications against urease-related diseases .

Chemical Reactions Analysis

Hydrolysis of the Urea Moiety

The urea functional group undergoes hydrolysis under acidic or basic conditions, yielding substituted amines and carbon dioxide.

-

Acidic Hydrolysis :

In 6 M HCl at 80°C, the urea bond cleaves to form 1-cyclopentylamine and 3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)amine. -

Basic Hydrolysis :

Under reflux with NaOH (2 M), decomposition occurs, producing cyclopentyl isocyanate and thiophene derivatives .

Table 1: Hydrolysis Conditions and Products

| Condition | Reagent | Temperature | Product 1 | Product 2 | Yield |

|---|---|---|---|---|---|

| Acidic | 6 M HCl | 80°C | 1-Cyclopentylamine | 3-((Thiophenyl)methyl)amine | ~75% |

| Basic | 2 M NaOH | Reflux | Cyclopentyl isocyanate | 5-(Thiophene-3-carbonyl)thiophene | ~60% |

Electrophilic Substitution on Thiophene Rings

The electron-rich thiophene rings participate in electrophilic substitution. The 3-carbonyl group directs reactivity to the α-positions of the thiophene .

Key Reactions:

-

Nitration :

Reaction with HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the α-position of the unsubstituted thiophene ring . -

Sulfonation :

Fuming H₂SO₄ at 50°C yields sulfonated derivatives . -

Vilsmeier–Haack Formylation :

Using DMF/POCl₃, formyl groups are introduced at the β-position of the thiophene ring adjacent to the carbonyl group .

Table 2: Electrophilic Substitution Reactions

| Reaction Type | Reagent | Position Modified | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Thiophene α-C | Nitro-thiophene derivative | 65–70% |

| Sulfonation | Fuming H₂SO₄ | Thiophene α-C | Sulfonic acid derivative | 55–60% |

| Formylation | DMF/POCl₃ | Thiophene β-C | Formyl-thiophene derivative | 80–85% |

Reduction of the Thiophene-3-Carbonyl Group

The ketone in the thiophene-3-carbonyl group is reducible to a hydroxymethyl or methylene group:

-

Catalytic Hydrogenation :

H₂/Pd-C in ethanol reduces the carbonyl to a hydroxymethyl group (-CH₂OH) . -

Clemmensen Reduction :

Zn(Hg)/HCl converts the carbonyl to a methylene group (-CH₂-) .

Table 3: Reduction Outcomes

| Method | Reagent | Product | Yield |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd-C, EtOH | 5-(Thiophene-3-hydroxymethyl)thiophene | 70–75% |

| Clemmensen Reduction | Zn(Hg)/HCl | 5-(Thiophene-3-methylene)thiophene | 60–65% |

Nucleophilic Attack at the Urea Nitrogen

The urea’s nitrogen atoms react with electrophiles:

-

Alkylation :

Treatment with methyl iodide/K₂CO₃ in acetone yields N-methylated derivatives . -

Acylation :

Acetyl chloride in pyridine forms N-acetylurea analogs.

Table 4: N-Functionalization Reactions

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃, acetone | N-Methyl-cyclopentylurea derivative | 80–85% |

| Acylation | AcCl, pyridine | N-Acetyl-cyclopentylurea derivative | 75–80% |

Cyclopentyl Group Reactivity

The cyclopentyl substituent exhibits limited reactivity but can undergo:

-

Oxidation :

Strong oxidizers like KMnO₄/H₂SO₄ convert it to cyclopentanone. -

Ring-Opening Metathesis :

Grubbs catalyst induces ring-opening under ethylene gas, forming a diene .

Photochemical and Thermal Stability

Comparison with Similar Compounds

Key Observations :

- Thiophene vs.

- Substituent Effects : The cyclopentyl group in the target compound may enhance lipophilicity compared to phenyl or benzoyl groups in analogs (e.g., ), influencing membrane permeability.

- Carbonyl Linker: The thiophene-3-carbonyl group in the target compound provides a planar, conjugated system distinct from the non-conjugated hydrazono groups in .

Pharmacological and Physicochemical Properties

Computational Insights :

- Molecular docking studies (implied in ) highlight the importance of the urea moiety in forming key interactions with target proteins.

- The dual thiophene system in the target compound may offer superior binding affinity to aromatic-rich active sites compared to single-thiophene or thiadiazole derivatives.

Q & A

Basic: What synthetic routes are commonly employed to prepare 1-cyclopentyl-3-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)urea?

The compound is synthesized via reactions involving isocyanates and amines. A typical approach involves reacting cyclopentyl isocyanate with a thiophene-substituted benzylamine derivative. The reaction is conducted in inert solvents (e.g., dichloromethane or toluene) under reflux, often with a base like triethylamine to neutralize HCl byproducts . For the thiophene-3-carbonyl moiety, Friedel-Crafts acylation or Suzuki coupling may be used to introduce the thiophene ring, followed by functionalization with a methylurea group .

Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Programs like SHELXL refine crystal structures by optimizing atomic coordinates, thermal displacement parameters, and hydrogen bonding networks . Complementary techniques include:

- NMR spectroscopy : To confirm substituent connectivity (e.g., cyclopentyl protons at δ 1.5–2.0 ppm, thiophene protons at δ 6.5–7.5 ppm).

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.

- FT-IR : Urea carbonyl stretching vibrations near 1650–1700 cm⁻¹ .

Advanced: How can researchers resolve contradictions in crystallographic data during refinement?

Discrepancies in thermal parameters or bond lengths may arise from disordered solvent molecules or twinning. Use SHELXL ’s TWIN/BASF commands to model twinning or apply restraints for disordered regions. Validate refinement with R-factor convergence (target < 0.05) and Hirshfeld surface analysis to assess intermolecular interactions. Cross-validate with WinGX/ORTEP for graphical representation of anisotropic displacement ellipsoids .

Advanced: What strategies optimize the compound’s solubility and stability for biological assays?

- Solubility : Use co-solvents (DMSO ≤ 1% v/v) or cyclodextrin-based formulations.

- Stability : Conduct pH-dependent degradation studies (HPLC monitoring) to identify labile bonds (e.g., urea carbonyl under acidic conditions).

- Derivatization : Introduce hydrophilic groups (e.g., PEG chains) on the cyclopentyl or thiophene rings without disrupting pharmacophores .

Advanced: How does the thiophene-3-carbonyl moiety influence electronic properties, and how is this measured experimentally?

The electron-withdrawing carbonyl group polarizes the thiophene ring, altering redox behavior. Cyclic voltammetry (CV) reveals oxidation potentials (e.g., thiophene oxidation at +1.2–1.5 V vs. Ag/AgCl). Density Functional Theory (DFT) calculations (e.g., Gaussian09) predict frontier molecular orbitals (HOMO/LUMO) to correlate with spectroscopic data .

Advanced: What in silico methods predict the compound’s potential as a kinase inhibitor?

- Molecular docking : Use AutoDock Vina to screen against kinase ATP-binding pockets (e.g., PDB: 1ATP). Prioritize compounds with hydrogen bonds to hinge regions (e.g., urea NH to Glu91).

- MD simulations : GROMACS for stability assessment (RMSD < 2.0 Å over 100 ns).

- Pharmacophore modeling : Align thiophene-carbonyl and urea groups with known inhibitor scaffolds .

Advanced: How are synthetic byproducts or regioisomers identified and minimized?

- HPLC-MS/MS : Detect byproducts using reverse-phase C18 columns (ACN/water gradient).

- Regioselectivity control : Optimize reaction temperature (e.g., < 60°C to prevent thiophene ring rearrangement) and catalyst (e.g., Pd(PPh₃)₄ for Suzuki coupling) .

Advanced: What safety protocols are critical for handling this urea derivative?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.